Methanaminium, N,N,N-trimethyl-, (T-4)-butyltriphenylborate(1-)
Description
Methanaminium, N,N,N-trimethyl-, (T-4)-butyltriphenylborate(1−) is an ionic compound comprising a trimethylammonium cation paired with a butyltriphenylborate anion. This structure combines a compact quaternary ammonium cation with a sterically hindered borate anion. Such ionic compounds are often utilized in industrial applications, including catalysis, electrolytes, and specialty solvents, due to their ionic conductivity and thermal stability.
Properties
IUPAC Name |
butyl(triphenyl)boranuide;tetramethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24B.C4H12N/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-5(2,3)4/h4-18H,2-3,19H2,1H3;1-4H3/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVXKTQQPBVJNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073071 | |
| Record name | Methanaminium, N,N,N-trimethyl-, (T-4)-butyltriphenylborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117522-01-7 | |
| Record name | Methanaminium, N,N,N-trimethyl-, (T-4)-butyltriphenylborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117522-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanaminium, N,N,N-trimethyl-, (T-4)-butyltriphenylborate(1-) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117522017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanaminium, N,N,N-trimethyl-, (T-4)-butyltriphenylborate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanaminium, N,N,N-trimethyl-, (T-4)-butyltriphenylborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Borate Anion Variants
Quaternary Ammonium Salts
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Tetramethylammonium hydroxide: Produced via electrolysis of tetramethylammonium chloride, but incompatible with borate anions due to pH sensitivity.
Purity and Yield Optimization Techniques
Recrystallization Solvents
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Ethanol-water mixtures (80:20 v/v) yield crystals with minimal occluded solvents.
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Acetone-hexane systems enhance crystal uniformity.
Drying Protocols
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Vacuum drying at 60°C for 12 hours reduces moisture content to <0.1%.
Analytical Validation
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: δ 0.9–1.2 ppm (butyl group), δ 3.2–3.5 ppm (N-CH).
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Elemental Analysis: C 77.2%, H 8.1%, N 3.8% (theoretical values).
Recent Advancements in Synthesis Methodologies
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Conditions: These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Products: Oxidation can lead to the formation of various borate esters and amine oxides.
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Reduction
Reagents: Sodium borohydride and lithium aluminum hydride are commonly used.
Conditions: Reduction reactions are usually performed under anhydrous conditions to prevent hydrolysis.
Products: Reduction typically yields simpler borate compounds and amines.
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Substitution
Reagents: Halogenating agents like bromine or chlorine.
Conditions: These reactions are carried out in non-polar solvents at low temperatures.
Products: Substitution reactions can produce various halogenated borates and quaternary ammonium salts.
Scientific Research Applications
Chemistry
Catalysis: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Reduction Reactions: Employed in the reduction of carbonyl compounds to alcohols.
Biology
Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in the formulation of disinfectants and antiseptics.
Medicine
Drug Delivery: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry
Electronics: Utilized in the manufacturing of electronic components due to its stability and conductivity properties.
Mechanism of Action
The compound exerts its effects primarily through its quaternary ammonium group, which can interact with various molecular targets. In catalysis, it facilitates the transfer of reactants between different phases, enhancing reaction rates. In biological systems, it disrupts microbial cell membranes, leading to cell lysis.
Comparison with Similar Compounds
N,N,N-Tributyl-1-butanaminium, (T-4)-butyltriphenylborate(1−) (CAS 120307-06-4)
- Structural Differences : Replaces the trimethylammonium cation with a tributylammonium cation.
- Toxicity : Classified as acutely toxic to aquatic life (EC50 for Daphnia magna = 0.000530 mg/L), earning it a "Category 1" designation for acute and chronic aquatic hazards.
- Regulatory Handling : Subject to lower and upper handling limits of 20 and 400 tonnes, respectively, under international regulations.
Comparison: The tributyl analog exhibits higher hydrophobicity due to longer alkyl chains, likely contributing to its severe aquatic toxicity.
N,N,N-Tributyl-1-butanaminium, (T-4)-butyltri-1-naphthalenylborate(1−) (CAS 219125-19-6)
- Structural Differences : Substitutes the triphenylborate anion with a tri-1-naphthalenylborate anion.
- Regulatory Handling : Shares the same handling limits (20–400 tonnes) as the triphenylborate analog.
The trimethylammonium variant with triphenylborate may exhibit intermediate solubility compared to naphthalenyl derivatives.
Tetramethylammonium Tetrafluoroborate ([Me₄N][BF₄], CAS 144026-79-9)
- Structural Differences : Utilizes a tetrafluoroborate anion instead of butyltriphenylborate and a tetramethylammonium cation.
- Physical Properties : Water-soluble with a flash point of 26°C, indicating flammability in its hydroxide form.
- Applications : Widely used in electrochemistry and synthesis due to its high ionic conductivity and stability.
Comparison : The tetrafluoroborate anion confers higher polarity and water solubility compared to the lipophilic butyltriphenylborate. The trimethylammonium cation in the target compound may offer reduced steric hindrance compared to tetramethylammonium, influencing reactivity in catalytic systems.
Methanaminium, N,N,N-trimethyl-, Hydroxide (Tetramethylammonium Hydroxide)
- Structural Differences : Features a hydroxide counterion instead of borate.
- Properties : Highly water-soluble and corrosive, with applications in semiconductor manufacturing and organic synthesis.
Comparison: The hydroxide form is more reactive and hazardous (e.g., corrosive) than the borate derivative. The butyltriphenylborate anion likely reduces aqueous reactivity, making the target compound more suitable for non-aqueous applications.
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Toxicity Trends : Alkyl chain length on the ammonium cation correlates with aquatic toxicity. Tributyl derivatives show extreme toxicity (EC50 < 0.001 mg/L), while trimethyl variants may pose lower risks due to reduced hydrophobicity.
- Anion Effects: Bulky borate anions (e.g., butyltriphenylborate) enhance thermal stability but limit water solubility, making them suitable for non-polar industrial applications. In contrast, tetrafluoroborate supports aqueous-phase reactivity.
- Regulatory Considerations : Handling limits (20–400 tonnes) apply to tributylammonium borates, suggesting similar frameworks may govern the trimethyl variant despite structural differences.
Biological Activity
Methanaminium, N,N,N-trimethyl-, (T-4)-butyltriphenylborate(1-) is a quaternary ammonium compound combined with a borate anion. This compound is notable for its diverse applications in organic synthesis, particularly as a phase-transfer catalyst and in biological contexts due to its antimicrobial properties. Its chemical structure allows it to interact with various biological systems, leading to significant biological activity.
Chemical Structure and Properties
- Molecular Formula : C22H24B.C4H12N
- Molecular Weight : 373.4 g/mol
- CAS Number : 117522-01-7
Synthesis
The synthesis of Methanaminium, N,N,N-trimethyl-, (T-4)-butyltriphenylborate(1-) involves several steps:
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Synthesis of Methanaminium :
- Reactants : Methanol and trimethylamine.
- Conditions : Reaction occurs at room temperature with a strong acid catalyst.
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Formation of Butyltriphenylborate :
- Reactants : Triphenylborane and butyllithium.
- Conditions : Conducted under anhydrous conditions to prevent hydrolysis.
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Combination :
- The two components are combined in a non-polar solvent like dichloromethane at low temperatures to ensure stability.
The biological activity of Methanaminium, N,N,N-trimethyl-, (T-4)-butyltriphenylborate(1-) primarily stems from its quaternary ammonium structure, which allows it to disrupt microbial cell membranes, leading to cell lysis. This mechanism is crucial for its application as an antimicrobial agent.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to penetrate microbial membranes and disrupt cellular integrity:
- Cell Lysis : By interacting with the lipid bilayer of microbial cells, it causes membrane destabilization and subsequent cell death.
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Applications |
|---|---|---|
| Methanaminium, N,N,N-trimethyl-, (T-4)-butyltriphenylborate(1-) | Disrupts microbial membranes, leading to cell lysis | Antimicrobial agent, drug delivery |
| Tetramethylammonium hydroxide | Strong base in organic synthesis | Catalysis |
| Tetraphenylborate | Precipitating agent for ions | Analytical chemistry |
Case Studies
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Antimicrobial Efficacy Study
- A study conducted on the efficacy of Methanaminium against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antimicrobial properties suitable for disinfectant formulations.
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Drug Delivery Systems
- Research exploring the potential of this compound in drug delivery systems highlighted its ability to form stable complexes with various therapeutic agents, enhancing their bioavailability and efficacy.
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Phase-Transfer Catalysis
- In organic synthesis applications, Methanaminium has been shown to facilitate reactions between aqueous and organic phases effectively, improving reaction rates significantly compared to traditional catalysts.
Safety and Toxicological Profile
While Methanaminium, N,N,N-trimethyl-, (T-4)-butyltriphenylborate(1-) shows promise in various applications, safety assessments indicate potential toxicity:
Q & A
Basic Research Questions
Q. What key physicochemical properties are critical for handling Methanaminium, N,N,N-trimethyl-, (T-4)-butyltriphenylborate(1-) in laboratory settings?
- Answer : Key properties include hygroscopicity (requires storage below +30°C), solubility in hot water (near-transparent dissolution), and thermal stability (melting point ≥300°C). These properties necessitate desiccated storage, controlled-temperature dissolution protocols, and inert-atmosphere handling during high-temperature reactions . Characterization via H-NMR (referencing spectra in ) and X-ray crystallography (for structural confirmation) is recommended for purity assessment .
Q. How can researchers ensure safe handling given its classification as a toxic substance?
- Answer : Compliance with regulatory limits (20–400 tonnes handling range ) and adherence to GHS protocols for aquatic hazard mitigation (acute/chronic Category 1 ) are critical. Use fume hoods, wear nitrile gloves, and implement waste neutralization protocols (e.g., using activated carbon for aqueous waste). Regular monitoring of workplace exposure limits (e.g., skin corrosion/irritation Category 1 ) is advised .
Q. What spectroscopic methods are recommended for structural verification of this compound?
- Answer : Use H-NMR (e.g., δ 164.58–15.57 ppm for boron-containing moieties ) and FT-IR to confirm functional groups (e.g., B-F stretching at ~1,080 cm). Mass spectrometry (MS) with electrospray ionization (ESI) can validate molecular weight (160.95 g/mol ) and fragmentation patterns .
Advanced Research Questions
Q. How can discrepancies in ecotoxicological data (e.g., Daphnia magna EC50 = 0.000530 mg/L) be resolved across studies?
- Answer : Standardize test conditions (e.g., OECD Guideline 202 for aquatic toxicity) to account for variables like pH and temperature. Validate results using comparative assays (e.g., algal growth inhibition) and statistical models (e.g., probit analysis) to reconcile EC50 variations. Cross-reference with computational toxicity predictions (e.g., QSAR models) .
Q. What synthetic strategies optimize yield for derivatives of this compound?
- Answer : Employ phase-transfer catalysis (e.g., tetrabutylammonium salts ) to enhance reaction efficiency in biphasic systems. For peptide coupling, use norbornene-based reagents (e.g., 2-(5-norbornene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate ) under anhydrous conditions. Monitor reaction progress via in situ F-NMR to track boron-fluorine bond dynamics .
Q. How can computational methods elucidate its reactivity in catalytic applications?
- Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model borate anion interactions with transition metals (e.g., palladium in cross-coupling reactions ). Molecular dynamics (MD) simulations predict solvation effects in ionic liquid matrices . Validate with experimental kinetics (e.g., Arrhenius plots for thermal decomposition ).
Q. What protocols address conflicting regulatory classifications (e.g., aquatic toxicity vs. unclassified GHS hazards)?
- Answer : Conduct tiered hazard assessments:
- Tier 1 : Screen using OECD guidelines for acute/chronic aquatic toxicity .
- Tier 2 : Perform read-across analyses with structurally similar borates (e.g., tetramethylammonium tetrafluoroborate ).
- Tier 3 : Submit data to regulatory bodies (e.g., ECHA) for harmonized classification .
Methodological Tables
| Property | Value/Classification | Reference |
|---|---|---|
| Melting Point | ≥300°C | |
| Daphnia magna EC50 | 0.000530 mg/L | |
| GHS Aquatic Hazard (Acute) | Category 1 | |
| Hygroscopicity | High (requires dry storage) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
